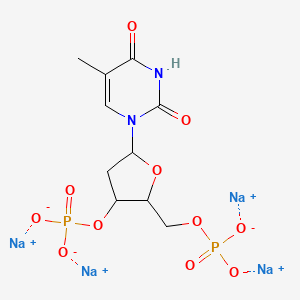

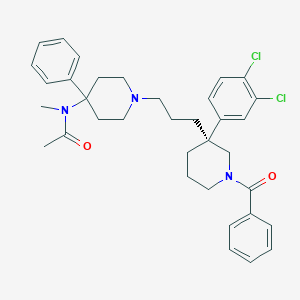

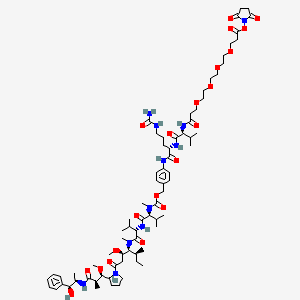

![molecular formula C45H62Cl3N7O8 B10855460 3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide](/img/structure/B10855460.png)

3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SW2_152F: is a potent and selective inhibitor of the chromobox 2 chromodomain (CBX2 ChD). It has a dissociation constant (Kd) of 80 nM and displays 24-1000-fold selectivity for CBX2 ChD over other CBX paralogs in vitro . This compound is also a click chemistry reagent containing an alkyne group, allowing it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .

准备方法

Synthetic Routes and Reaction Conditions: : The synthesis of SW2_152F involves the use of DNA-encoded libraries (DELs) to identify modifications that confer both selectivity and potency for the chromodomain of CBX2 . The compound is synthesized using traditional solid-phase peptide synthesis (SPPS) methods .

Industrial Production Methods: : Industrial production methods for SW2_152F are not extensively documented. the synthesis typically involves the preparation of peptides using SPPS and subsequent modifications to achieve the desired selectivity and potency .

化学反应分析

Types of Reactions: : SW2_152F undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions due to its alkyne group . This reaction is a type of click chemistry, which is widely used for bioconjugation and labeling applications.

Common Reagents and Conditions: : The primary reagents used in the CuAAc reaction with SW2_152F are azide-containing molecules and copper catalysts . The reaction conditions typically involve mild temperatures and the presence of a copper catalyst to facilitate the cycloaddition.

Major Products: : The major products formed from the CuAAc reaction with SW2_152F are triazole-linked conjugates, which are useful for various bioconjugation applications .

科学研究应用

Chemistry: : SW2_152F is used as a click chemistry reagent for bioconjugation and labeling applications .

Biology: : In biological research, SW2_152F is used to study the role of CBX2 in various cellular processes. It has been shown to inhibit the growth of triple-negative breast cancer cells and the neuroendocrine differentiation of prostate cancer cells .

Medicine: : SW2_152F has potential therapeutic applications in cancer treatment. It inhibits CBX2 chromatin binding, which is crucial for the progression of certain cancers, including triple-negative breast cancer and neuroendocrine prostate cancer .

Industry: : In the pharmaceutical industry, SW2_152F is used as a research tool to develop new therapeutic strategies targeting CBX2 .

作用机制

SW2_152F exerts its effects by selectively inhibiting the chromatin binding of CBX2 . CBX2 is a component of the polycomb repressive complex 1 (PRC1), which causes gene silencing by modifying chromatin structure . By inhibiting CBX2, SW2_152F disrupts the repression of tumor suppressor genes and oncogenic signaling pathways, such as mTORC1 and E2F signaling . This leads to reduced cell growth and viability in cancer cells .

相似化合物的比较

Similar Compounds

SW2_152F_Kme3: A similar compound with modifications to enhance selectivity and potency.

SW3_45A_FL: Another related compound used for bioconjugation applications.

SW3_4D_FL: A compound with similar applications in click chemistry.

Uniqueness: : SW2_152F is unique due to its high selectivity for CBX2 ChD and its ability to undergo CuAAc reactions . This makes it a valuable tool for studying CBX2-related cellular processes and developing targeted cancer therapies .

属性

分子式 |

C45H62Cl3N7O8 |

|---|---|

分子量 |

935.4 g/mol |

IUPAC 名称 |

3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide |

InChI |

InChI=1S/C45H62Cl3N7O8/c1-6-19-49-41(59)36(26-56)52-42(60)34(16-12-13-20-55(8-3)9-4)50-44(62)38(27(5)7-2)53-45(63)39(29-14-10-11-15-29)54-43(61)35(22-28-17-18-37(57)33(48)21-28)51-40(58)30-23-31(46)25-32(47)24-30/h1,17-18,21,23-25,27,29,34-36,38-39,56-57H,7-16,19-20,22,26H2,2-5H3,(H,49,59)(H,50,62)(H,51,58)(H,52,60)(H,53,63)(H,54,61)/t27-,34-,35-,36-,38-,39-/m0/s1 |

InChI 键 |

AIAWLHFAIHGOGP-NLQBKIGRSA-N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN(CC)CC)C(=O)N[C@@H](CO)C(=O)NCC#C)NC(=O)[C@H](C1CCCC1)NC(=O)[C@H](CC2=CC(=C(C=C2)O)Cl)NC(=O)C3=CC(=CC(=C3)Cl)Cl |

规范 SMILES |

CCC(C)C(C(=O)NC(CCCCN(CC)CC)C(=O)NC(CO)C(=O)NCC#C)NC(=O)C(C1CCCC1)NC(=O)C(CC2=CC(=C(C=C2)O)Cl)NC(=O)C3=CC(=CC(=C3)Cl)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

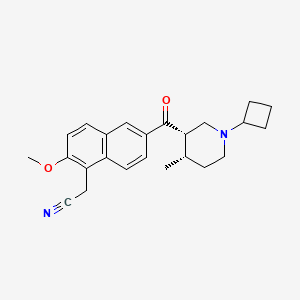

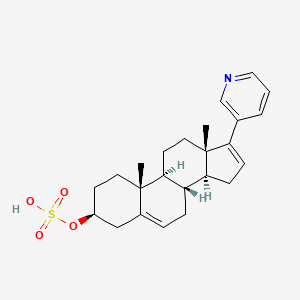

![[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate](/img/structure/B10855424.png)

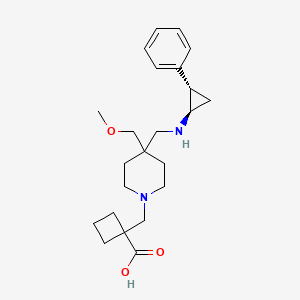

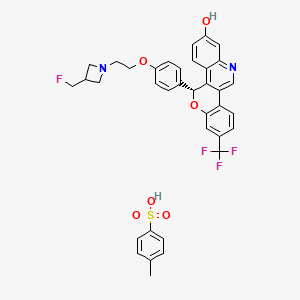

![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-2-(4-fluorophenyl)propanamide](/img/structure/B10855438.png)

![tert-butyl-[1-(2,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]azanium;chloride](/img/structure/B10855442.png)

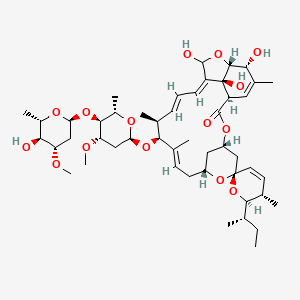

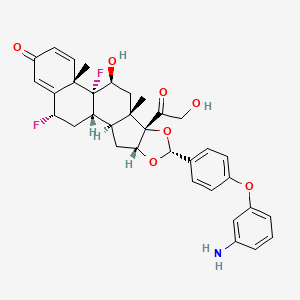

![5'-Deoxy-5'-[({5-[(3as,4s,6ar)-2-Oxohexahydro-1h-Thieno[3,4-D]imidazol-4-Yl]pentanoyl}sulfamoyl)amino]adenosine](/img/structure/B10855467.png)

![3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3Z)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855468.png)